molecular formula C18H20ClNO3S B571097 (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane CAS No. 220365-47-9

(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

Cat. No. B571097
M. Wt: 365.872
InChI Key: YMCLVAZUQJPLTE-IAGOWNOFSA-N
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Description

“(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane” is a complex organic compound. It contains several functional groups including a chloro group (-Cl), a hydroxy group (-OH), an amino group (-NH2) protected by a benzyloxycarbonyl group, and a phenylthio group (-Ph-S-). The (2S,3S) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements due to the presence of chiral centers at the 2nd and 3rd carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. The benzyloxycarbonyl group is a common protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The compound could potentially undergo several types of reactions, including substitution reactions at the chloro group, reactions at the hydroxy group, or reactions involving the protected amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like -OH and protected -NH2 could impact its solubility in different solvents .

properties

IUPAC Name

benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

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